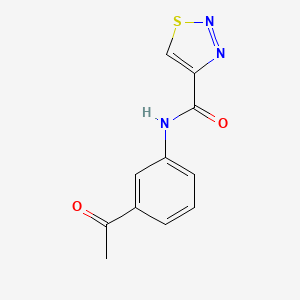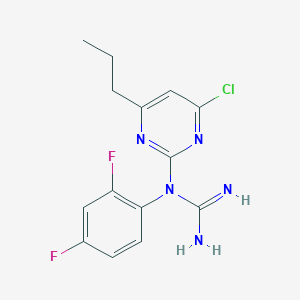
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-6-oxypyrimidine with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methyl-6-oxypyrimidine: A precursor in the synthesis of Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate.
Methyl 2-amino-4-methyl-6-oxopyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
Uniqueness
Methyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O3/c1-6-5-7(13)12(9(10)11-6)4-3-8(14)15-2/h5H,3-4H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
GBIRBSDHQRGVRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=N1)N)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)




![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)


![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)


![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)
